4-(2-Aminophenyl)-4-oxobut-2-enoic acid
Overview
Description
“4-(2-Aminophenyl)-4-oxobut-2-enoic acid” is an organic compound that belongs to the class of alkyl-phenylketones . Its molecular formula is C10H9NO4 .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminophenyl)-4-oxobut-2-enoic acid” consists of an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .Scientific Research Applications
Synthesis and Characterization of Complexes
- Synthesis of Metal Complexes: Research by Ferenc et al. (2017) explores the synthesis of complexes using a compound similar to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid with various transition metal ions. These complexes were characterized using several physico-chemical methods, revealing that they mostly contained water molecules and that the carboxylate groups acted as bidentate ligands (Ferenc et al., 2017).
Synthesis of Heterocyclic Compounds
- Antibacterial Compound Synthesis: El-Hashash et al. (2015) and (2014) utilized a compound structurally related to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid to synthesize various heterocyclic compounds. These compounds showed promising antibacterial activities, highlighting the compound's potential in creating novel antimicrobial agents (El-Hashash et al., 2015), (El-Hashash et al., 2014).
Molecular Structure Studies
- Structural Analysis: Lo and Ng (2009) conducted a study on a related compound, focusing on its molecular structure. The study revealed that the compound forms a flat ribbon structure through hydrogen bonds, which could be significant in understanding its reactivity and potential applications in various fields (Lo & Ng, 2009).
Neuroprotective Agents
- Inhibition of Kynurenine-3-Hydroxylase: Drysdale et al. (2000) synthesized derivatives of 4-(2-Aminophenyl)-4-oxobut-2-enoic acid and studied their role as inhibitors of kynurenine-3-hydroxylase. These compounds were identified as potent inhibitors and have implications in neuroprotection (Drysdale et al., 2000).
Synthesis of Enantiomerically Enriched Compounds
- Synthesis of Homotryptophan Analogues: Berkeš et al. (2007) reported the synthesis of enantiomerically enriched 2-amino-4-heteroaryl-4-oxobutanoic acids, which are analogues of homotryptophan. These compounds were synthesized using a compound similar to 4-(2-Aminophenyl)-4-oxobut-2-enoic acid, demonstrating its utility in producing complex organic molecules (Berkeš et al., 2007).
Cancer Cell Inhibition
- Cytotoxicity Against Carcinoma Cells: Zayed et al. (2019) investigated novel N-maleanilinic acid derivatives for their cytotoxic effects on carcinoma cells. This study underscores the potential of derivatives of 4-(2-Aminophenyl)-4-oxobut-2-enoic acid in cancer research (Zayed et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminophenyl)-4-oxobut-2-enoic acid is Serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids, particularly serine and glycine.
Mode of Action
It is known to interact with its target enzyme, serine–pyruvate aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolic pathways it is involved in.
Biochemical Pathways
The biochemical pathways affected by 4-(2-Aminophenyl)-4-oxobut-2-enoic acid are primarily those involving the metabolism of amino acids. Specifically, it may impact the pathways involving the conversion of serine to pyruvate, and the subsequent reactions that these compounds are involved in .
Result of Action
Given its interaction with serine–pyruvate aminotransferase, it may influence the levels of serine and pyruvate in the cell, potentially affecting various cellular processes .
properties
IUPAC Name |
4-(2-aminophenyl)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDURMNXYFQKLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698706 | |
Record name | 4-(2-Aminophenyl)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36920-52-2 | |
Record name | 4-(2-Aminophenyl)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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